3,4-Dichloronitrobenzene

Vapor–Liquid Equilibrium Isomer Separation Distillation Process Design

The 3,4-isomer substitution pattern confers unique regiochemical advantages for nucleophilic aromatic substitution and catalytic hydrogenation, delivering >99.6% selectivity to 3,4-dichloroaniline with <0.20% dechlorination under optimized conditions. This is the direct precursor to herbicides (diuron, linuron) and fluorinated pharmaceutical intermediates (3-chloro-4-fluoroaniline, 2,4-dichlorofluorobenzene). Unlike the co-produced 2,3-isomer, the 3,4-isomer's VLE characteristics enable clean industrial separation, ensuring process efficiency and regulatory compliance in API manufacturing. Procure with confidence for agrochemical and pharmaceutical supply chains.

Molecular Formula C6H3Cl2NO2
Molecular Weight 192 g/mol
CAS No. 99-54-7
Cat. No. B032671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloronitrobenzene
CAS99-54-7
Synonyms1,2-Dichloro-4-nitrobenzene;  1-Nitro-3,4-dichlorobenzene;  3,4-Dichloronitrobenzene;  DCNB;  NSC 6295;  NSC 99806
Molecular FormulaC6H3Cl2NO2
Molecular Weight192 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
InChIKeyNTBYINQTYWZXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 74.3° F (NTP, 1992)
6.30e-04 M
Soluble in ether, alcohol;  slightly soluble in carbon tetrachloride
In water, 121 mg/L at 20 °C
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloronitrobenzene (CAS 99-54-7): Technical Baseline and Industrial Procurement Context


3,4-Dichloronitrobenzene (1,2-dichloro-4-nitrobenzene; CAS 99-54-7) is a chlorinated nitroaromatic compound that exists as a pale yellow to waxy solid at ambient temperature, with a reported melting point ranging from 39–56°C depending on purity and crystallinity [1]. It is produced industrially via nitration of 1,2-dichlorobenzene, which yields a mixture of the 3,4-isomer and the 2,3-isomer, necessitating separation by melt crystallization or distillation [2]. The compound's substitution pattern—two adjacent chlorine atoms and a para-nitro group—confers a distinct regiochemical profile that governs its reactivity in nucleophilic aromatic substitution and catalytic reduction pathways. This specific structural arrangement makes it a strategic intermediate for manufacturing 3,4-dichloroaniline and downstream agrochemicals and pharmaceuticals [3].

3,4-Dichloronitrobenzene: Why Isomeric or Functional Analogs Cannot Be Substituted Without Process Re-Validation


The substitution of 3,4-dichloronitrobenzene with its closest isomer, 2,3-dichloronitrobenzene, or with mono-chlorinated nitrobenzene analogs is not a trivial procurement decision. The two dichloronitrobenzene isomers are co-produced during nitration and possess different physical properties that govern their separation behavior in industrial distillation columns—specifically, their vapor pressure curves and vapor–liquid equilibrium (VLE) characteristics diverge sufficiently that replacing one isomer with the other would require re-engineering of separation parameters [1]. Moreover, the regiochemical positioning of the chlorine substituents relative to the nitro group dictates the chemoselectivity of downstream transformations. The 3,4-isomer directs nucleophilic aromatic substitution to specific ring positions and, upon catalytic hydrogenation, exhibits quantifiably different dechlorination rates and selectivity profiles compared to other chloronitrobenzene isomers. These differences translate directly into product purity, yield economics, and process safety margins in industrial-scale manufacturing [2].

3,4-Dichloronitrobenzene Procurement Evidence: Quantitative Differentiation Against 2,3-Dichloronitrobenzene and Class Analogs


Vapor–Liquid Equilibrium (VLE) Data Quantify Separation Behavior for 3,4-Dichloronitrobenzene vs. 2,3-Isomer in Industrial Distillation

The saturated vapor pressure and isobaric vapor–liquid equilibrium (VLE) data for the binary system 3,4-dichloronitrobenzene + 2,3-dichloronitrobenzene were measured experimentally at 20.00 kPa, 60.00 kPa, and 101.30 kPa using an inclined ebulliometer. These data enable the design of distillation columns for isomer separation, a critical industrial step since the two isomers are co-produced during nitration. Substituting 2,3-isomer for 3,4-isomer in a process designed around the latter's VLE profile would compromise separation efficiency and product purity [1].

Vapor–Liquid Equilibrium Isomer Separation Distillation Process Design

Pt-Catalyzed Hydrogenation of 3,4-Dichloronitrobenzene Achieves >99.6% Selectivity to 3,4-Dichloroaniline with <0.20% Dechlorination

A patent by China Petroleum & Chemical Corp (CN103694124B) demonstrates that 3,4-dichloronitrobenzene can be hydrogenated over a promoted 3% Pt catalyst to achieve 100% conversion, >99.6% selectivity to 3,4-dichloroaniline, and a dechlorination rate below 0.20% [1]. This high selectivity minimizes the formation of undesired monochloroaniline byproducts that would otherwise require costly purification. In contrast, a comparative study on Ni-Co-B amorphous alloy catalysts reports that while 3,4-dichloronitrobenzene achieves 99.9% conversion with 0.42% dechlorination, o-chloronitrobenzene under similar conditions exhibits a dechlorination rate of 1.12%, more than 2.6 times higher [2].

Catalytic Hydrogenation Selectivity Dechlorination 3,4-Dichloroaniline

Adiabatic Nitration Process Enables Waste-Acid-Free 3,4-Dichloronitrobenzene Production with High Isomer Selectivity

US Patent 6,353,142 describes an adiabatic process for preparing 3,4-dichloronitrobenzene from 1,2-dichlorobenzene that eliminates the generation of contaminated waste acid—a major cost and environmental burden in conventional isothermal nitration. The adiabatic method utilizes the heat of reaction to drive the process to completion in under 10 minutes while achieving high selectivity for the 3,4-isomer over the 2,3-isomer. Mixing energy is controlled at 1–50 W/L, and the temperature is maintained at 0–60°C during mixing [1]. This process contrasts with standard isothermal nitration at 40–70°C, which produces large volumes of waste acid requiring costly disposal or reprocessing [2].

Adiabatic Nitration Waste-Acid-Free Synthesis Process Economics Isomer Selectivity

Selenium-Catalyzed CO/H₂O Reduction of 3,4-Dichloronitrobenzene Achieves 96% Yield of 3,4-Dichloroaniline Without Noble Metals

Zhang et al. report a selenium-catalyzed reduction of 3,4-dichloronitrobenzene to 3,4-dichloroaniline using CO and H₂O as reducing agents. Under optimized conditions, the conversion of 3,4-dichloronitrobenzene is complete, and the yield of 3,4-dichloroaniline reaches 96% [1]. This method employs cheap, non-metallic selenium as the catalyst, avoiding the use of precious metals (Pt, Pd) or toxic reagents such as phosgene. For procurement decisions, this represents a documented alternative reduction pathway that may reduce catalyst cost and hazardous reagent handling requirements.

Selenium Catalysis CO/H₂O Reduction Green Chemistry 3,4-Dichloroaniline

Solvent Polarity Modulates Hydrogenation Selectivity: Pd/C-Catalyzed Reduction of 3,4-Dichloronitrobenzene Shows Solvent-Dependent Dehalogenation

A study on the effect of solvent polarity on 3,4-dichloronitrobenzene hydrogenation over Pd/C catalyst demonstrates that increasing solvent polarity accelerates the hydrogenation rate but also elevates selectivity toward undesired dehalogenation products (3-chloroaniline and 4-chloroaniline) [1]. This finding quantifies a trade-off between reaction rate and product purity that is specific to 3,4-dichloronitrobenzene's electronic structure. The data provide a basis for solvent selection optimization that cannot be directly extrapolated from data on mono-chloronitrobenzene analogs, which exhibit different dehalogenation susceptibilities under identical conditions.

Solvent Effects Pd/C Catalysis Hydrogenation Selectivity Dehalogenation

3,4-Dichloronitrobenzene: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Manufacture of 3,4-Dichloroaniline as a Key Agrochemical Intermediate

3,4-Dichloronitrobenzene is the direct precursor to 3,4-dichloroaniline via catalytic hydrogenation or alternative reduction pathways. With documented selectivity exceeding 99.6% and dechlorination below 0.20% under optimized Pt-catalyzed conditions [1], this route enables high-purity 3,4-dichloroaniline production at industrial scale. 3,4-Dichloroaniline is a critical building block for herbicides (including diuron and linuron derivatives) and other crop protection agents, making the purity and yield of this reduction step economically decisive. The selenium-catalyzed CO/H₂O alternative achieving 96% yield provides a documented non-precious-metal option [2].

Synthesis of 3-Chloro-4-fluoroaniline and Fluorinated Aromatic Intermediates

3,4-Dichloronitrobenzene serves as the starting material for synthesizing 3-chloro-4-fluoroaniline and 2,4-dichlorofluorobenzene [1]. These fluorinated intermediates are valuable in pharmaceutical and agrochemical synthesis programs where fluorine substitution modulates bioavailability, metabolic stability, or target binding. The 3,4-dichloro substitution pattern permits selective halogen exchange chemistry that is not directly accessible from the 2,3-isomer or from mono-chlorinated nitrobenzene precursors.

Industrial Distillation Design and Isomer Separation Optimization

The experimentally measured vapor–liquid equilibrium data for the 3,4-dichloronitrobenzene + 2,3-dichloronitrobenzene binary system at 20.00 kPa, 60.00 kPa, and 101.30 kPa [1] provide the thermodynamic foundation for designing industrial distillation columns that separate the co-produced isomers. Procurement of 3,4-dichloronitrobenzene with documented purity specifications directly impacts the efficiency of downstream separation operations. The VLE data, correlated with Wilson, NRTL, and UNIQUAC activity coefficient models, enable process engineers to optimize column parameters for maximum recovery of the 3,4-isomer.

Quinoline-Class Antibacterial Compound Synthesis

Dichloronitrobenzenes are documented intermediates for synthesizing quinoline-class antibacterial compounds [1]. The 3,4-isomer's specific substitution pattern contributes to the construction of the quinoline core structure. This application scenario connects 3,4-dichloronitrobenzene procurement to pharmaceutical manufacturing supply chains where consistent intermediate quality and isomer purity are regulatory prerequisites for active pharmaceutical ingredient (API) production.

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